molecular formula C13H24N2O3 B1465977 Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate CAS No. 1160247-05-1

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B1465977
CAS No.: 1160247-05-1
M. Wt: 256.34 g/mol
InChI Key: KSLJZAAAQPGVRM-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate typically involves the reaction of tert-butyl 4-oxo-1,4-diazabicyclo[3.3.0]octane-8-carboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and binding properties are advantageous .

Properties

IUPAC Name

tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-5-13(10-15)9-14-6-8-17-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLJZAAAQPGVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719162
Record name tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160247-05-1
Record name 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
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Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
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Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
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Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 5
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Reactant of Route 6
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

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